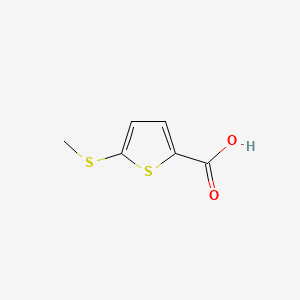

5-Methylsulfanylthiophene-2-carboxylic acid

Description

BenchChem offers high-quality 5-Methylsulfanylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylsulfanylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFWUSLBIIIIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351935 | |

| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20873-58-9 | |

| Record name | 5-(Methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methylsulfanylthiophene-2-carboxylic acid

Introduction

5-Methylsulfanylthiophene-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-donating methylthio group and the carboxylic acid functionality, make it a sought-after intermediate in the synthesis of pharmacologically active compounds and novel organic materials. This guide provides a comprehensive overview of the most reliable and efficient synthesis pathway for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

This document will delve into the mechanistic underpinnings of the synthetic route, provide a detailed, step-by-step experimental protocol, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Strategic Approach to Synthesis: The Lithiation-Sulfenylation Pathway

The most direct and widely recognized pathway for the synthesis of 5-Methylsulfanylthiophene-2-carboxylic acid commences with the commercially available and structurally related thiophene-2-carboxylic acid. The core strategy revolves around the selective activation of the C5 position of the thiophene ring, followed by the introduction of the methylthio moiety. This is elegantly achieved through a directed ortho-metalation (DoM) approach, specifically a lithiation reaction, which generates a potent nucleophile at the desired position.

The overall transformation can be summarized as follows:

Figure 1: Overall synthetic transformation.

The causality behind this strategic choice lies in the acidity of the protons on the thiophene ring. The carboxylic acid group at C2 directs the deprotonation to the adjacent C5 position. Upon treatment with a strong organolithium base, such as Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), two protons are abstracted: the acidic proton of the carboxylic acid and the proton at the C5 position, leading to the formation of a dianionic intermediate.[1] This dianion is then quenched with an electrophilic sulfur source, dimethyl disulfide (DMDS), to introduce the methylthio group at the C5 position.

Mechanistic Insights

The reaction proceeds through two key stages:

-

Dianion Formation: The first equivalent of the strong base deprotonates the carboxylic acid, forming the lithium carboxylate. The second equivalent then abstracts the most acidic ring proton at the C5 position, facilitated by the directing effect of the carboxylate group. This results in the formation of the 5-lithiothiophene-2-carboxylate dianion. The choice of a strong, non-nucleophilic base like LDA is crucial to favor deprotonation over potential nucleophilic addition to the thiophene ring.

-

Sulfenylation: The highly nucleophilic carbanion at the C5 position of the dianion readily attacks one of the sulfur atoms of dimethyl disulfide in a nucleophilic substitution reaction. The sulfur-sulfur bond in DMDS is susceptible to cleavage, with one sulfur atom acting as the electrophile. This step forms the desired carbon-sulfur bond, yielding the lithium salt of 5-methylsulfanylthiophene-2-carboxylic acid. Subsequent acidic workup protonates the carboxylate to afford the final product.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product. Strict adherence to anhydrous and inert atmosphere conditions is paramount for the success of this synthesis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Thiophene-2-carboxylic acid | 128.15 | 10.0 g | 78.0 mmol | >98% | Sigma-Aldrich |

| n-Butyllithium | 64.06 | 68.7 mL | 171.6 mmol | 2.5 M in hexanes | Sigma-Aldrich |

| Dimethyl disulfide (DMDS) | 94.20 | 8.0 mL | 85.8 mmol | >99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | 400 mL | - | >99.9% | Sigma-Aldrich |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - | - |

| Diethyl ether | - | 500 mL | - | Reagent grade | - |

| Brine (saturated NaCl solution) | - | 200 mL | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - | - | - |

Experimental Workflow:

Sources

physicochemical properties of 5-Methylsulfanylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylsulfanylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylsulfanylthiophene-2-carboxylic acid, a substituted heterocyclic compound, serves as a crucial building block in the landscape of medicinal and materials chemistry. The thiophene ring is recognized as a privileged pharmacophore, a core structural motif found in numerous FDA-approved drugs, owing to its diverse biological activities and ability to modulate physicochemical properties.[1] This guide offers a comprehensive exploration of the essential , providing foundational knowledge for its application in synthesis, drug design, and materials science. Understanding these core characteristics is paramount for predicting molecular behavior, optimizing reaction conditions, and designing novel compounds with desired therapeutic or functional profiles.

Chemical Identity and Molecular Structure

The structural foundation of this molecule consists of a five-membered thiophene ring, substituted at the C2 position with a carboxylic acid group and at the C5 position with a methylsulfanyl (methylthio) group. This arrangement of functional groups dictates its chemical reactivity and physical properties.

-

CAS Number: 20873-58-9[2]

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from solubility and reaction kinetics to absorption, distribution, metabolism, and excretion (ADME) in a drug development context. The key properties for 5-Methylsulfanylthiophene-2-carboxylic acid are summarized below.

| Property | Value | Source(s) |

| Melting Point | 103°C | [2] |

| Boiling Point | 338.2°C at 760 mmHg | [2] |

| Density | 1.43 g/cm³ | [2] |

| logP (Octanol/Water) | 1.88 - 2.17 | [2][3] |

| logSw (Aqueous Solubility) | -2.0494 | [3] |

| Polar Surface Area (PSA) | 90.84 Ų | [2] |

| pKa (Predicted) | ~2.76 - 3.71 | [5][6] |

| Refractive Index | 1.642 | [2] |

| Flash Point | 158.4°C | [2] |

| Vapor Pressure | 3.88E-05 mmHg at 25°C | [2] |

Spectral Analysis: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the thiophene ring will appear as doublets in the δ 6.8-7.8 ppm region. The methyl protons of the methylsulfanyl group will present as a sharp singlet around δ 2.5 ppm.[7] The acidic proton of the carboxylic acid group is typically a broad singlet appearing far downfield, often above δ 12.0, due to hydrogen bonding.[8]

-

¹³C NMR: The carbon spectrum will feature six unique signals. The carboxyl carbon is expected in the δ 165-185 ppm range.[8] The four carbons of the thiophene ring will resonate in the aromatic region (δ 125-150 ppm), and the methyl carbon will appear upfield, typically around δ 15-20 ppm.[7]

Mass Spectrometry (MS)

In mass spectrometry, 5-Methylsulfanylthiophene-2-carboxylic acid will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 174). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺), which are often prominent in the resulting spectrum.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key absorption bands would include:

-

A very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer, typically spanning 2500-3300 cm⁻¹.

-

A strong, sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹.

-

C-S stretching vibrations associated with the thiophene ring and the methylsulfanyl group.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized methods are employed to determine physicochemical properties. The choice of protocol is guided by the need for accuracy, reliability, and relevance to the compound's intended application.

Workflow for Key Physicochemical Property Determination

Caption: Experimental workflow for determining core physicochemical properties.

Melting Point Determination (Capillary Method)

-

Protocol:

-

A small, dry sample of the crystalline solid is packed into a thin-walled capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

-

-

Expertise & Causality: This method is the standard for its high accuracy and minimal sample requirement. A slow heating rate (e.g., 1-2°C per minute) near the expected melting point is crucial to allow for thermal equilibrium, ensuring a precise and narrow melting range, which is also an indicator of sample purity.

Aqueous Solubility (OECD 105 Shake-Flask Method)

-

Protocol:

-

An excess amount of the solid compound is added to a known volume of purified water in a flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

The suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method, such as HPLC-UV.

-

-

Expertise & Causality: The shake-flask method is considered the "gold standard" because it measures thermodynamic solubility, a fundamental parameter for predicting oral bioavailability and environmental fate.[10] Ensuring equilibrium is reached is the most critical step; preliminary studies are often run to determine the necessary equilibration time.

Acid Dissociation Constant (pKa) by Potentiometric Titration

-

Protocol:

-

A precise amount of the acid is dissolved in a suitable solvent, typically a water-cosolvent mixture if aqueous solubility is low.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.

-

The pH is recorded after each addition, generating a titration curve (pH vs. volume of titrant).

-

The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

-

-

Expertise & Causality: This is a direct and highly reliable method for determining the pKa.[11] The pKa is a critical parameter in drug development as it dictates the ionization state of the molecule at physiological pH (typically ~7.4). The charge of a molecule profoundly impacts its ability to cross biological membranes, bind to target receptors, and its overall ADME profile.

Applications in Research and Drug Development

Thiophene-2-carboxylic acid and its derivatives are versatile scaffolds in synthetic chemistry.[12] The presence of the carboxylic acid provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and coupling reactions, allowing for the construction of more complex molecular architectures.[13]

The methylsulfanyl group modulates the electronic properties and lipophilicity of the thiophene ring, which can be fine-tuned to enhance target binding or improve pharmacokinetic properties.[1] As such, 5-Methylsulfanylthiophene-2-carboxylic acid is a valuable starting material or intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): Used in the discovery of novel agents with potential anticancer, anti-inflammatory, or antimicrobial activities.[12]

-

Organic Materials: Incorporated into polymers or small molecules for applications in electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Safety and Handling

Based on available safety data, 5-Methylsulfanylthiophene-2-carboxylic acid should be handled with appropriate care.

-

Hazard Statements: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14][15]

-

Precautionary Measures:

-

Use in a well-ventilated area or under a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[16]

-

Store in a cool, dry, dark place in a tightly sealed container.[4]

-

Conclusion

5-Methylsulfanylthiophene-2-carboxylic acid is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its defined melting point, moderate lipophilicity, and acidic nature, coupled with the versatile reactivity of its functional groups, provide a solid foundation for its use as a molecular building block. The data and protocols presented in this guide serve as a critical resource for scientists, enabling informed decisions in experimental design, reaction optimization, and the rational development of novel, high-value compounds.

References

-

5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester - C8H10O2S2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. Available from: [Link]

-

5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem . National Center for Biotechnology Information. Available from: [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar . Semantic Scholar. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . National Center for Biotechnology Information. Available from: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar . Semantic Scholar. Available from: [Link]

-

pKa Data Compiled by R. Williams . Organic Chemistry Data. Available from: [Link]

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents. Google Patents.

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals . Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI . MDPI. Available from: [Link]

-

Thiophene-2-carboxylic acid - Wikipedia . Wikipedia. Available from: [Link]

-

Mass Spec 3e Carboxylic Acids - YouTube . YouTube. Available from: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate . ResearchGate. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. Available from: [Link]

-

GCMS Section 6.12 - Whitman College . Whitman College. Available from: [Link]

-

Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane - MDPI . MDPI. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Compound 5-(methylsulfanyl)thiophene-2-carboxylic acid - Chemdiv [chemdiv.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-(METHYLSULFONYL)THIOPHENE-2-CARBOXYLIC ACID | 60166-86-1 [chemicalbook.com]

- 6. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]

- 7. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. mdpi.com [mdpi.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 14. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

structure elucidation of 5-Methylsulfanylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 5-Methylsulfanylthiophene-2-carboxylic acid

Introduction

5-Methylsulfanylthiophene-2-carboxylic acid (CAS No: 20873-58-9) is a substituted thiophene derivative with significant utility in organic synthesis.[1] Its unique structure, incorporating a thiophene ring, a carboxylic acid, and a methylsulfanyl group, makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The precise confirmation of its molecular structure is paramount for its application in research and development, ensuring purity, predicting reactivity, and meeting regulatory standards.

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-Methylsulfanylthiophene-2-carboxylic acid. Moving beyond a simple recitation of data, this document explains the causality behind the analytical choices and the interpretation of spectroscopic results. It is designed for researchers, chemists, and quality control professionals who require a robust and validated methodology for structural confirmation.

Physicochemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S₂ | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Exact Mass | 173.98092178 g/mol | [2] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 103 °C | [1][2] |

| CAS Number | 20873-58-9 | [1][2] |

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to confirm the molecular formula and determine the degree of unsaturation. High-resolution mass spectrometry (HRMS) provides the exact mass, which confirms the elemental composition.

Molecular Formula: C₆H₆O₂S₂

Degree of Unsaturation (DoU): The DoU is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₆H₆O₂S₂: DoU = 6 + 1 - (6/2) = 4

A DoU of 4 is consistent with the proposed structure, which contains a thiophene ring (1 ring system + 2 double bonds = 3 degrees of unsaturation) and a carbonyl group from the carboxylic acid (1 double bond = 1 degree of unsaturation). This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Part 2: A Multi-Spectroscopic Approach for Unambiguous Elucidation

A single analytical technique is rarely sufficient for complete structure determination. The core of our approach relies on the synergistic interpretation of data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Expected Observations:

-

Molecular Ion Peak ([M]⁺): A prominent peak should be observed at an m/z (mass-to-charge ratio) of approximately 174, corresponding to the molecular weight of the compound.[1][2]

-

High-Resolution MS (HRMS): The measured exact mass should be ~173.9809, confirming the C₆H₆O₂S₂ formula.[2]

-

Key Fragmentation Patterns: Carboxylic acids exhibit predictable fragmentation.[3] The most common pathways include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[3] Cleavage of the C-S bond is also possible.

Predicted Fragmentation Data

| m/z Value | Identity | Notes |

| 174 | [M]⁺ | Molecular Ion |

| 157 | [M - OH]⁺ | Loss of the hydroxyl group from the carboxylic acid. |

| 129 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids.[3] |

| 114 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical from the methylsulfanyl group. |

Logical Workflow for Structure Elucidation

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid tool for identifying the functional groups present in a molecule. The key is to look for characteristic absorption bands.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| 2500-3300 | O-H (Carboxylic Acid) | Stretch | Very broad and strong absorption, often obscuring C-H stretches.[4] |

| ~3100 | C-H (Aromatic) | Stretch | Weak to medium absorption on the thiophene ring. |

| ~2950 | C-H (Aliphatic) | Stretch | Weak absorption from the methyl group. |

| 1710-1760 | C=O (Carboxylic Acid) | Stretch | Very strong and sharp absorption.[4] |

| ~1600 | C=C (Aromatic) | Stretch | Medium absorption from the thiophene ring. |

| ~1300 | C-O | Stretch | Medium absorption. |

| ~700-800 | C-S | Stretch | Weak to medium absorption. |

The presence of the extremely broad O-H stretch and the strong C=O stretch at ~1710 cm⁻¹ is a definitive indicator of a carboxylic acid functional group.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous picture of atomic connectivity.

This experiment identifies the different chemical environments of protons.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[3][4] |

| ~7.6 | Doublet | 1H | H-3 | Thiophene protons are in the aromatic region. This proton is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift. |

| ~7.0 | Doublet | 1H | H-4 | This proton is adjacent to the electron-donating methylsulfanyl group, causing an upfield shift relative to H-3. It will show coupling to H-3. |

| ~2.5 | Singlet | 3H | -S-CH₃ | Aliphatic protons on a carbon adjacent to sulfur. Appears as a singlet as there are no adjacent protons. |

The coupling constant (J) between H-3 and H-4 is expected to be around 3-5 Hz, typical for thiophene ring protons.

This experiment identifies the different chemical environments of carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-180 | C-1 (-COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded.[3][5] |

| ~145-155 | C-5 | Aromatic carbon attached to the sulfur of the methylsulfanyl group. |

| ~130-140 | C-2 | Aromatic carbon attached to the carboxylic acid. |

| ~125-135 | C-3 | Aromatic carbon adjacent to the carboxylic acid. |

| ~120-130 | C-4 | Aromatic carbon adjacent to the C-5. |

| ~15-20 | -S-CH₃ | Aliphatic carbon of the methyl group. |

While 1D NMR suggests the pieces, 2D NMR proves how they are connected.

-

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A cross-peak between the signals at ~7.6 ppm (H-3) and ~7.0 ppm (H-4) would confirm their adjacency on the thiophene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would link the proton signals to their corresponding carbon signals in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall structure by showing 2- and 3-bond correlations between protons and carbons.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming the substituent positions.

-

-SCH₃ Protons to C-5: A correlation from the methyl protons (~2.5 ppm) to the ring carbon at ~145-155 ppm would prove the methylsulfanyl group is attached at the C-5 position.

-

H-4 to C-2 and C-5: The proton at H-4 should show correlations to its neighbors, confirming its position between C-3 and C-5.

-

H-3 to C-2 and C-5: The proton at H-3 should show correlations to the carboxylic carbon (C-1) and the carbon at position 5 (C-5), locking in the 2,5-disubstitution pattern.

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: Sample Preparation

-

Weigh approximately 10-15 mg of 5-Methylsulfanylthiophene-2-carboxylic acid for NMR analysis.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is suitable, but DMSO-d₆ can be better for observing the acidic proton.

-

For IR analysis, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

For MS analysis, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Protocol 2: NMR Data Acquisition

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets. Optimize the spectral width to cover all relevant signals.

Protocol 3: Mass Spectrometry Acquisition

-

Use an Electrospray Ionization (ESI) source, typically in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻), or in positive ion mode to observe the molecular ion [M]⁺ and its fragments.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion peak (m/z 174) to generate and analyze the fragmentation pattern.

Protocol 4: IR Spectroscopy Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The structural elucidation of 5-Methylsulfanylthiophene-2-carboxylic acid is achieved through a systematic and integrated analytical approach. The combination of Mass Spectrometry, which confirms the molecular formula and key structural motifs through fragmentation, IR Spectroscopy, which identifies the essential carboxylic acid functional group, and a suite of 1D and 2D NMR experiments, which unambiguously map the atomic connectivity, provides a self-validating system for confirming the molecule's identity. This robust methodology ensures the quality and reliability of this important chemical building block for its diverse applications in scientific research and industry.

References

-

MySkinRecipes. (n.d.). 5-Methylsulfanylthiophene-2-carboxylic acid. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.

-

PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Solubility Profile of 5-Methylsulfanylthiophene-2-carboxylic Acid in Organic Solvents: A Methodological and Predictive Analysis

An In-depth Technical Guide for the Research Professional

Abstract

5-Methylsulfanylthiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of 5-Methylsulfanylthiophene-2-carboxylic acid in organic solvents. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing its solubility, offers predictive insights based on its physicochemical properties, and details robust, self-validating experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to facilitate process development, reaction optimization, and formulation design.

Introduction and Strategic Importance

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences every stage of the drug development pipeline, from initial synthesis and purification to formulation and bioavailability.[] 5-Methylsulfanylthiophene-2-carboxylic acid (CAS No. 20873-58-9), with its substituted thiophene ring, presents a unique combination of aromatic, acidic, and lipophilic characteristics that dictate its interaction with various solvents. A thorough understanding of its solubility is not merely academic; it is a strategic necessity for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reagents are in the solution phase for optimal reaction kinetics.

-

Crystallization & Purification: Designing efficient crystallization processes by identifying suitable solvent/anti-solvent systems.

-

Formulation Development: Establishing a foundation for developing viable dosage forms, where solubility directly impacts dissolution rate and subsequent absorption.[2]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide provides the foundational knowledge and practical methodologies to empower researchers to confidently assess and leverage the solubility characteristics of this compound.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the resulting physical properties. The key properties of 5-Methylsulfanylthiophene-2-carboxylic acid are summarized below, with an expert analysis of their implications.

Table 1: Physicochemical Properties of 5-Methylsulfanylthiophene-2-carboxylic Acid

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₆H₆O₂S₂ | [3][4] | A relatively small molecule, suggesting that steric hindrance is not a dominant factor in its solubility. |

| Molecular Weight | 174.23 g/mol | [3] | Moderate molecular weight; solubility will be primarily driven by functional group interactions rather than sheer size.[5] |

| Melting Point | 103 °C | [4] | The relatively high melting point indicates strong intermolecular forces in the crystal lattice (e.g., hydrogen bonding between carboxylic acid groups). A significant amount of energy (solvation energy) is required to overcome this lattice energy for dissolution to occur. |

| Density | 1.43 g/cm³ | [4] | Indicates dense crystal packing. |

| Calculated XLogP3 | 2.17 | [4] | This positive logP value suggests a preference for lipophilic (non-polar) environments over water. It predicts poor aqueous solubility but favorable solubility in many organic solvents. |

| pKa | Not experimentally determined. Predicted to be acidic. | [6] | The carboxylic acid group is the primary acidic center.[7] In basic solvents (e.g., those containing amines) or upon addition of a base, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing solubility in polar solvents.[8] |

Expert Analysis of Structure-Solubility Relationships:

The molecule can be dissected into three key functional regions, each contributing to its overall solubility profile:

-

Carboxylic Acid Group (-COOH): This is the most dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF, acetone).

-

Thiophene Ring: An aromatic, heterocyclic system. While the sulfur atom introduces some polarity, the ring itself is largely non-polar and capable of engaging in π-π stacking interactions. It contributes favorably to solubility in aromatic solvents (e.g., toluene) and other less polar solvents.

-

Methylsulfanyl Group (-SCH₃): This group adds to the lipophilicity and overall size of the non-polar region of the molecule. It has limited hydrogen bonding capability but can participate in dipole-dipole and van der Waals interactions.

The interplay between the polar carboxylic acid "head" and the more non-polar thiophene "tail" makes this molecule amphiphilic to a degree, suggesting it will exhibit a wide range of solubilities across different organic solvent classes.

Predictive Solubility Framework

Based on the "like dissolves like" principle, we can predict the solubility behavior of 5-Methylsulfanylthiophene-2-carboxylic acid in common classes of organic solvents.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. These solvents can effectively solvate the molecule by forming strong hydrogen bonds with both the donor and acceptor sites of the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Solvents with higher polarity and hydrogen bond accepting strength, like DMSO, are predicted to be excellent solvents. Ethyl acetate and acetone should be effective, while the less polar acetonitrile may show more limited solubility.

-

Non-Polar Solvents (e.g., Toluene, Dichloromethane): Moderate to low solubility is predicted. Dichloromethane (DCM) has a significant dipole moment and can interact with the polar parts of the molecule, likely resulting in some solubility. Toluene may dissolve the compound through interactions with the thiophene ring, but its inability to solvate the highly polar carboxylic acid group will limit overall solubility.

-

Apolar Solvents (e.g., Hexane, Heptane): Very low to negligible solubility is expected. The large mismatch in polarity between the carboxylic acid group and the aliphatic hydrocarbon solvent will prevent effective solvation.

The following diagram illustrates the logical relationship between the compound's functional groups and solvent types.

Caption: Predicted interactions between functional groups and solvent classes.

Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating. All experiments should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, as the compound is a skin, eye, and respiratory irritant.[10][11]

Protocol 1: Qualitative to Semi-Quantitative Solubility Screening

Causality: This initial screening provides a rapid, material-sparing method to classify solubility across a broad range of solvents and to identify suitable candidates for quantitative analysis. The fixed solute-to-solvent ratio allows for a standardized comparison.

Methodology:

-

Preparation: Dispense exactly 10 mg of 5-Methylsulfanylthiophene-2-carboxylic acid into separate, labeled 2 mL glass vials.

-

Solvent Addition: To each vial, add a selected solvent (e.g., Methanol, Acetone, Toluene, Hexane) in 0.2 mL increments using a calibrated micropipette.

-

Equilibration: After each addition, cap the vial and vortex for 30-60 seconds at room temperature. Visually inspect for any remaining undissolved solid against a dark background.

-

Observation: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent required.

-

Classification: Calculate the approximate solubility and classify according to the schema in Table 2. If 2.0 mL of solvent is added and solid remains, the compound is classified as "Insoluble" at <5 mg/mL.

Table 2: Solubility Classification Based on Screening

| Volume to Dissolve 10 mg | Approx. Solubility (mg/mL) | Classification |

| < 0.2 mL | > 50 | Very Soluble |

| 0.2 - 1.0 mL | 10 - 50 | Soluble |

| 1.0 - 2.0 mL | 5 - 10 | Sparingly Soluble |

| > 2.0 mL | < 5 | Insoluble |

Trustworthiness Check: This protocol is self-validating through direct observation. The endpoint (complete dissolution) is unambiguous. For borderline cases, a small additional aliquot of solvent should be added to confirm that dissolution is not simply slow.

Protocol 2: Quantitative Determination via Isothermal Shake-Flask Method

Causality: The shake-flask method is the gold standard for determining equilibrium solubility.[12] By agitating a suspension of excess solid in a solvent at a constant temperature for an extended period, the system is allowed to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation point.

The following workflow diagram outlines the process.

Caption: Workflow for quantitative solubility determination.

Methodology:

-

System Preparation: Add an excess of 5-Methylsulfanylthiophene-2-carboxylic acid (e.g., ~50 mg, ensuring solid will remain) to a vial containing a precise volume of solvent (e.g., 2.0 mL).

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Expert Insight: To validate the equilibration time, samples can be taken at 24, 48, and 72 hours. If the measured solubility at 48 and 72 hours is statistically identical, a 24-48 hour equilibration is sufficient.

-

-

Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes. If particles remain suspended, centrifuge the vials at a low speed (e.g., 2000 rpm for 5 minutes).

-

Aliquot Withdrawal: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a pipette fitted with a syringe filter (0.22 µm PTFE or similar) to prevent transfer of any solid particles.

-

Concentration Analysis (Choose one):

-

A) Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial.[13] Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once dry, re-weigh the vial. The difference in mass corresponds to the dissolved solute.

-

B) HPLC Analysis: Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of a previously established calibration curve. Analyze by a validated HPLC method (e.g., C18 column, UV detection at an appropriate wavelength).

-

-

Calculation:

-

Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL).

-

HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor).

-

-

Trustworthiness Check: Perform each measurement in triplicate to ensure reproducibility. The standard deviation of the results should be acceptably low (e.g., <5%).

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and the mean solubility value with its standard deviation.

Table 3: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Solubility (mol/L) ± SD (n=3) |

| Methanol | 25.0 | Experimental Value | Calculated Value |

| Acetone | 25.0 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25.0 | Experimental Value | Calculated Value |

| Dichloromethane | 25.0 | Experimental Value | Calculated Value |

| Toluene | 25.0 | Experimental Value | Calculated Value |

| Hexane | 25.0 | Experimental Value | Calculated Value |

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of 5-Methylsulfanylthiophene-2-carboxylic acid. By integrating an analysis of its physicochemical properties with robust experimental protocols, researchers can move from prediction to precise quantification. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reliable data. A thorough characterization of this compound's solubility profile is an indispensable step that will de-risk subsequent research and development activities, enabling more efficient synthesis, purification, and formulation for its application in drug discovery and beyond.

References

-

Britannica. (2026). Carboxylic acid. [Link]

-

Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

-

UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Quora. (2016). How does the solubility of carboxylic acids in water decrease with an increase in molecular mass?. [Link]

-

UCLA. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

-

PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. [Link]

Sources

- 2. wjbphs.com [wjbphs.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. fishersci.com [fishersci.com]

- 11. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pharmajournal.net [pharmajournal.net]

A Comprehensive Technical Guide to the Thermal Stability of 5-Methylsulfanylthiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and materials science, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Among these, thermal stability is a critical parameter that dictates storage conditions, manufacturing processes, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth technical exploration of the thermal stability of 5-Methylsulfanylthiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just data, but a cohesive narrative grounded in scientific principles and practical experimental considerations.

Introduction to 5-Methylsulfanylthiophene-2-carboxylic Acid

5-Methylsulfanylthiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules.[1] The thiophene ring is a well-established scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The presence of both a carboxylic acid and a methylsulfanyl group on the thiophene ring provides multiple points for molecular modification, making it a valuable intermediate in drug discovery.

A fundamental aspect of its characterization is its thermal stability. This property influences decisions from early-stage process development to formulation and long-term storage. This guide will delve into the theoretical and practical aspects of evaluating the thermal profile of this compound.

Physicochemical Properties

Before delving into its thermal decomposition, it is essential to establish the fundamental physicochemical properties of 5-Methylsulfanylthiophene-2-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S₂ | [3] |

| Molecular Weight | 174.24 g/mol | [3] |

| Melting Point | 103-105 °C | |

| Appearance | White Solid |

The melting point of a compound is the first indicator of its thermal stability. For 5-Methylsulfanylthiophene-2-carboxylic acid, the relatively sharp melting range of 103-105 °C suggests a crystalline solid with a defined thermal transition from the solid to the liquid state. For comparison, the closely related 5-Methylthiophene-2-carboxylic acid exhibits a higher melting point of 135-138 °C, indicating that the substitution of a methyl group with a methylsulfanyl group has a discernible impact on the crystal lattice energy and, potentially, the overall thermal stability.[4]

Thermal Analysis Methodologies

To comprehensively assess the thermal stability of 5-Methylsulfanylthiophene-2-carboxylic acid, a suite of analytical techniques is employed. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the cornerstone for determining the onset of decomposition, the temperature ranges of mass loss, and the residual mass at the end of the experiment.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Methylsulfanylthiophene-2-carboxylic acid into a ceramic or platinum TGA pan.

-

Atmosphere: Select an appropriate atmosphere, typically nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial for studying the intrinsic thermal decomposition without the influence of oxidation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature of 600 °C or higher, ensuring complete decomposition.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on thermal events such as melting, crystallization, glass transitions, and decomposition, including the enthalpy changes associated with these processes.[7]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Methylsulfanylthiophene-2-carboxylic acid into an aluminum DSC pan and hermetically seal it.

-

Atmosphere: A controlled atmosphere, typically nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature that encompasses the melting point and the onset of decomposition observed in TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak). Exothermic events following the melt can indicate decomposition.

Proposed Thermal Decomposition Pathway

The initial decomposition is likely to involve the carboxylic acid moiety, which is the most thermally labile group. Decarboxylation is a common thermal decomposition pathway for carboxylic acids. Concurrently, cleavage of the C-S bonds in the thiophene ring and the methylsulfanyl group is expected at elevated temperatures.

A plausible multi-step decomposition could be:

-

Decarboxylation: The initial step is likely the loss of carbon dioxide from the carboxylic acid group, forming 2-methylsulfanythiophene.

-

C-S Bond Cleavage: At higher temperatures, the C-S bonds within the thiophene ring and the methylsulfanyl group will start to cleave. This can lead to the formation of various volatile sulfur compounds, such as hydrogen sulfide (H₂S) and methanethiol (CH₃SH), as well as hydrocarbon fragments.

-

Ring Fragmentation: The thiophene ring itself will fragment, leading to the formation of smaller unsaturated hydrocarbons.[8]

Analysis of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To elucidate the actual decomposition products and validate the proposed pathway, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.[9] This powerful method involves the rapid heating of the sample to a high temperature in an inert atmosphere, followed by the separation and identification of the volatile decomposition products.

-

Sample Preparation: A small, accurately weighed amount (typically in the microgram range) of 5-Methylsulfanylthiophene-2-carboxylic acid is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC injector.[10]

-

Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The components are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

Summary of Thermal Data and Implications

Based on the available data and established principles of thermal analysis, we can summarize the expected thermal behavior of 5-Methylsulfanylthiophene-2-carboxylic acid.

| Parameter | Expected Observation | Significance |

| Melting Point (DSC) | Endothermic peak around 103-105 °C | Confirms the identity and purity of the crystalline solid. |

| Decomposition Onset (TGA) | Onset of mass loss expected to be above the melting point. | Defines the upper-temperature limit for handling and storage. |

| Decomposition Profile (TGA) | Likely a multi-step mass loss corresponding to decarboxylation followed by C-S bond cleavage and ring fragmentation. | Provides insights into the decomposition mechanism. |

| Decomposition Products (Py-GC-MS) | Expected products include CO₂, H₂S, CH₃SH, and various hydrocarbon fragments. | Confirms the decomposition pathway and identifies potentially hazardous volatiles. |

The thermal stability profile of 5-Methylsulfanylthiophene-2-carboxylic acid has significant implications for its handling and use in drug development. The decomposition onset temperature determined by TGA is a critical parameter for defining the maximum temperature for drying, milling, and other processing steps. The identification of gaseous byproducts such as H₂S and CO₂ is crucial for implementing appropriate safety measures in a manufacturing environment.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability of 5-Methylsulfanylthiophene-2-carboxylic acid. By integrating its known physicochemical properties with established analytical methodologies and theoretical decomposition pathways, we have constructed a robust framework for understanding and evaluating its behavior at elevated temperatures. The protocols and insights presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the handling, processing, and storage of this important chemical entity, ensuring the quality, safety, and stability of the materials they work with. A thorough experimental investigation using the described techniques is strongly recommended to confirm the proposed thermal profile and decomposition mechanism.

References

[8] Al-Suwaidan, I. A., et al. (2018). Pyrolysis Mechanisms of Thiophene and Methylthiophene in Asphaltenes. Energy & Fuels, 32(9), 9051–9063. [Link]

[11] Guida, V., et al. (2007). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Organic & Biomolecular Chemistry, 5(11), 1739-1744. [Link]

[9] Riedo, C., et al. (2011). Pyrolysis–GC/MS for the identification of macromolecular components in historical recipes. Analytical and Bioanalytical Chemistry, 400(7), 1761–1775. [Link]

[12] Google Patents. (1983). Decomposition method of thiophene.

[13] El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 22. [Link]

[5] López-García, J., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Pharmacognosy Research, 6(5), 328-349. [Link]

[14] Kourtchev, I., et al. (2022). A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. Analytical Methods, 14(42), 4235-4244. [Link]

[2] Pop, R. F., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(13), 5122. [Link]

[15] Li, Y., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3386–3395. [Link]

[16] ChemSynthesis. 5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. [Link]

[17] Cruz-Alcalde, A., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2045. [Link]

[1] Roy, S., et al. (2022). Standard Enthalpy Change (Δf HΘ, 298 K) of the Thiophene Pyrolysis Reaction. The Journal of Physical Chemistry A, 126(33), 5645–5655. [Link]

[18] Ainsworth, M. B., et al. (2023). Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. Molecules, 29(1), 168. [Link]

[19] Andrei, G., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(5), 1166–1176. [Link]

[20] Goetz, W., et al. (2020). Testing Flight-like Pyrolysis Gas Chromatography-Mass Spectrometry as Performed by the Mars Organic Molecule Analyzer Onboard the ExoMars 2020 Rover on Oxia Planum Analog Samples. Astrobiology, 20(3), 381-396. [Link]

[21] Pérez-Reyes, M. C., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2045. [Link]

[22] Li, Z., et al. (2019). Deoxygenative Trifluoromethylthiolation of Carboxylic Acids. Organic Letters, 21(17), 7014–7018. [Link]

[10] Wang, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 20-25. [Link]

[23] Wikipedia. Thiophene. [Link]

[24] Park, J. H., et al. (2023). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Biomacromolecules, 24(11), 5245–5252. [Link]

[6] Bruylants, G., et al. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. [Link]

[7] Mattai, J., et al. (1987). Differential scanning calorimetry of thermotropic phase transitions in vitaminylated lipids: aqueous dispersions of N-biotinyl phosphatidylethanolamines. Biochemistry, 26(1), 239-246. [Link]

[25] PubChem. 5-Methylthiophene-2-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 5-(Methylthio)thiophene-2-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. 5-メチル-2-チオフェンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry of thermotropic phase transitions in vitaminylated lipids: aqueous dispersions of N-biotinyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. JPS58159429A - Decomposition method of thiophene - Google Patents [patents.google.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Testing Flight-like Pyrolysis Gas Chromatography-Mass Spectrometry as Performed by the Mars Organic Molecule Analyzer Onboard the ExoMars 2020 Rover on Oxia Planum Analog Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Thiophene - Wikipedia [en.wikipedia.org]

- 24. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Structural Analysis and Synthetic Utility of 5-Methylsulfanylthiophene-2-carboxylic Acid

[1]

Introduction: The "Push-Pull" Thiophene System

5-Methylsulfanylthiophene-2-carboxylic acid represents a classic "push-pull" heteroaromatic system.[1] Its reactivity is governed by the interplay between the electron-donating methylsulfanyl group (-SMe) at position 5 and the electron-withdrawing carboxylic acid (-COOH) at position 2.[1]

For drug development professionals, this molecule is not merely a building block but a tunable scaffold.[1][2] The sulfur atom in the side chain offers a "metabolic switch"—readily oxidizable to a sulfoxide or sulfone—while the thiophene ring serves as a bioisostere for phenyl rings, often improving lipophilicity and metabolic stability in specific orientations.

This guide dissects the regioselectivity, oxidation profiles, and synthetic protocols required to manipulate this core with precision.[2]

Electronic Profile & Regioselectivity[1][3]

Resonance and Directing Effects

The reactivity of the thiophene ring is dictated by the superposition of the directing effects of its substituents.

-

The Thiophene Ring: Inherently

-excessive compared to benzene, making it highly susceptible to electrophilic aromatic substitution (EAS).[1] -

5-Methylsulfanyl Group (-SMe): A strong activator due to the

(mesomeric) effect of the sulfur lone pair.[1] It directs incoming electrophiles to the ortho (C4) and para (C2) positions.[1] Since C2 is blocked, it strongly activates C4 .[1][2] -

2-Carboxylic Acid (-COOH): A moderate deactivator via

(inductive) and

Visualization of Reactivity

The following diagram illustrates the electronic pressure points on the ring.

Figure 1: Cooperative directing effects targeting Position 4.

Electrophilic Aromatic Substitution (EAS)[1][2]

Halogenation (Bromination)

Selective bromination at C4 is the primary EAS transformation.[1] While standard conditions (

Recommended Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1] Mechanism: The -SMe group stabilizes the cationic intermediate (sigma complex) at C4.[1]

Experimental Protocol: Regioselective C4-Bromination

Context: Synthesis of 4-bromo-5-methylsulfanylthiophene-2-carboxylic acid.

-

Setup: Charge a round-bottom flask with 5-methylsulfanylthiophene-2-carboxylic acid (1.0 eq) and Acetonitrile (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes to avoid exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM) or HPLC.[1]

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Workup: The product typically precipitates.[1] Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate, wash with brine, and dry over

.[2] -

Purification: Recrystallize from Ethanol/Water if necessary.

Critical Control Point: Do not heat above 40°C during bromination. High temperatures promote ipso-attack at C2, leading to decarboxylation.[1]

Oxidation Chemistry: The Sulfide Switch

The sulfide sulfur is significantly more nucleophilic than the thiophene ring sulfur.[1] This allows for chemoselective oxidation to the sulfoxide or sulfone without destroying the aromatic system.[1]

-

Level 1 (Sulfoxide): Chiral center generation (often racemic).[1]

-

Level 2 (Sulfone): Strong Electron Withdrawing Group (EWG).[1]

Impact: Converting -SMe to

Figure 2: Stepwise oxidation pathway controlling the electronic state of C5.[2]

Experimental Protocol: Oxidation to Sulfone

-

Dissolution: Dissolve the starting material (1.0 eq) in Dichloromethane (DCM).

-

Oxidant Addition: Add m-chloroperbenzoic acid (mCPBA, 2.5 eq, 77% max purity grade) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup (Crucial): The reaction will contain m-chlorobenzoic acid (byproduct).

-

Cool to 0°C to precipitate most of the byproduct.[1][3] Filter.

-

Wash the filtrate with 10% aqueous

(to quench peroxides) and then saturated -

Note: Since the product is also a carboxylic acid, it will move to the aqueous layer during the bicarbonate wash.

-

Corrective Step: Separate the basic aqueous layer, acidify it carefully with 1M HCl to pH 2, and extract the product back into Ethyl Acetate.[2]

-

Summary of Reactivity Data

| Reaction Type | Target Position | Reagent System | Key Outcome |

| EAS (Bromination) | C4 | NBS, MeCN, 25°C | High regioselectivity; avoids decarboxylation.[1] |

| Oxidation | S (Side chain) | mCPBA (2+ eq), DCM | Formation of Sulfone ( |

| Amide Coupling | -COOH | HATU/DIPEA or EDC/NHS | Standard activation; -SMe remains intact. |

| C5 | Amines/Thiols | Only possible after oxidation to Sulfone.[1] |

References

-

PubChem. 5-Methylthiophene-2-carboxylic acid (Analogous Reactivity Data).[1] National Library of Medicine.[1] Available at: [Link][1][2]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes.[1] Beilstein J. Org.[1] Chem. Available at: [Link]

-

Organic Chemistry Portal. m-Chloroperbenzoic acid (mCPBA) Reactivity Profile.[1] Available at: [Link][1][2][4]

Sources

- 1. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Workup [chem.rochester.edu]

- 4. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Methylsulfanylthiophene-2-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[3] Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4] The structural versatility of the thiophene nucleus allows for fine-tuning of steric and electronic properties through substitution, enabling chemists to optimize drug-receptor interactions, enhance metabolic stability, and improve pharmacokinetic profiles.[1]

This application note provides a comprehensive guide to the synthesis of 5-methylsulfanylthiophene-2-carboxylic acid and its derivatives, a class of compounds with significant potential in drug discovery programs. We will delve into the strategic considerations behind the synthetic routes, provide detailed, field-tested protocols, and offer insights into the practical aspects of these chemical transformations.

Strategic Approaches to the Synthesis of the Core Scaffold

The synthesis of 5-methylsulfanylthiophene-2-carboxylic acid can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two of the most robust and widely applicable methods are:

-

Directed ortho-Metalation (DoM) followed by Carboxylation: This is arguably the most direct and efficient route, leveraging the directing ability of the methylsulfanyl group to achieve regioselective functionalization of the thiophene ring.

-

Functionalization of a Pre-formed Thiophene Ring: This approach involves the initial synthesis of a substituted thiophene-2-carboxylic acid, followed by the introduction of the methylsulfanyl group, often via nucleophilic aromatic substitution.

Method 1: Directed ortho-Metalation and Carboxylation

The methylsulfanyl group at the 2-position of thiophene is a powerful directing group for lithiation at the adjacent 5-position. This is due to the ability of the sulfur atom to coordinate with the lithium cation, stabilizing the resulting organolithium intermediate. Subsequent quenching of this intermediate with carbon dioxide (in the form of dry ice) provides a direct and high-yielding route to the desired carboxylic acid.

Figure 1: General workflow for the synthesis of 5-methylsulfanylthiophene-2-carboxylic acid via directed ortho-metalation and carboxylation.

This method's primary advantage is its high regioselectivity, directly affording the desired product without the need for protecting groups or complex purification procedures to remove isomers. The key to success lies in the careful control of temperature and the use of anhydrous conditions to prevent quenching of the highly reactive organolithium intermediate.

Method 2: Nucleophilic Aromatic Substitution

An alternative strategy involves starting with a thiophene ring that is already functionalized at the 2- and 5-positions. A common precursor is 5-bromothiophene-2-carboxylic acid, which can be synthesized from commercially available materials. The bromine atom can then be displaced by a methylthiolate nucleophile in a nucleophilic aromatic substitution (SNAr) reaction.

Figure 2: Synthetic route to 5-methylsulfanylthiophene-2-carboxylic acid via nucleophilic aromatic substitution.

This approach is particularly useful when the starting 5-bromothiophene-2-carboxylic acid is readily available or when the direct lithiation of the corresponding 2-methylsulfanylthiophene is problematic due to incompatible functional groups on other parts of a more complex molecule.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 5-Methylsulfanylthiophene-2-carboxylic Acid via Lithiation

This protocol is adapted from established procedures for the lithiation and carboxylation of thiophene derivatives.[5]

Materials:

-

2-(Methylsulfanyl)thiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, argon or nitrogen inlet, low-temperature thermometer, and a dry ice/acetone bath.

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an argon or nitrogen inlet. Flame-dry the apparatus under vacuum and cool under a stream of inert gas.

-

Initial Solution: To the flask, add 2-(methylsulfanyl)thiophene (1.0 eq) and anhydrous THF (approximately 5-10 mL per mmol of substrate). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The addition of n-BuLi often results in a color change.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Carboxylation: Carefully add crushed dry ice in small portions to the reaction mixture. A significant exotherm may be observed. Continue adding dry ice until the mixture is saturated.

-

Quenching and Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: 75-90%

Protocol 2: Synthesis of 5-Methylsulfanylthiophene-2-carboxylic Acid Amide Derivatives

This protocol details a standard procedure for the conversion of the carboxylic acid to an amide, a common derivative in medicinal chemistry.

Materials:

-

5-Methylsulfanylthiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or Toluene

-

Desired amine (e.g., benzylamine, morpholine)

-

Triethylamine (Et₃N) or another suitable base

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: In a dry, inert atmosphere, suspend 5-methylsulfanylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise. Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.

-